BENGH@ Methodological & Application

Check Availability & Pricing

Application Note: In Vitro Dissolution Testing of
Loratadine Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Loratadine hydrochloride

Cat. No.: B8087836

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine is a widely used second-generation antihistamine for the relief of allergy symptoms.
As a Biopharmaceutics Classification System (BCS) Class Il drug, it exhibits low solubility and
high permeability.[1][2][3][4][5] The low solubility makes the in vitro dissolution rate a critical
quality attribute for loratadine tablets, as it can be the rate-limiting step for drug absorption and
bioavailability.[5] Therefore, robust and reproducible in vitro dissolution testing is essential for
routine quality control, formulation development, and ensuring bioequivalence of generic
products.

This application note provides detailed protocols for the in vitro dissolution testing of
immediate-release loratadine tablets, drawing from pharmacopeial methods and scientific
literature.

Data Summary

The following tables summarize the key parameters for the in vitro dissolution testing of
loratadine tablets as described in various sources.

Table 1: Dissolution Parameters for Loratadine Immediate-Release Tablets
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Parameter

USP Monograph

Scientific Literature
Examples

Apparatus

USP Apparatus 2 (Paddle)[6]
[7]

USP Apparatus 2 (Paddle)[6]
[BI[9][10]

Dissolution Medium

0.1 N Hydrochloric Acid[6][7]

0.1 N HCI[6][8][11], Acetate
Buffer (pH 4.5)[6], Phosphate
Buffer (pH 6.8)[9][10]

Volume of Medium

900 mL[6][7]

900 mL[6][8][O][10][11]

Temperature

37 + 0.5 °C[6]

37 + 0.5 °C[6][9][10][11]

Paddle Speed

50 rpm|[6][7]

50 rpm[6][9][10], 75 rpm[11],
100 rpm([8]

Sampling Times

60 minutes[7]

10, 15, 30, 45, 60 minutes[9]
[10]

Acceptance Criteria

Not less than 80% (Q) of the
labeled amount dissolved in 60

minutes.[7]

For rapid dissolution, at least
85% dissolved within 15
minutes in 0.1 N HCL.[6]

Table 2: Analytical Methods for Quantification of Dissolved Loratadine

Analytical Method Wavelength/Mobile Phase Reference
UV Spectrophotometry 280 nm in 0.1 N HCI [61[7]

UV Spectrophotometry 247.5 nmin 0.1 N HCI [8]
HPLC-UV Acetonitrile and Buffer (50:50) [12]

Experimental Workflow Diagram
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Caption: Experimental workflow for in vitro dissolution testing of Loratadine tablets.
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Detailed Experimental Protocols
Protocol 1: USP Method for Immediate-Release
Loratadine Tablets

This protocol is based on the United States Pharmacopeia (USP) monograph for Loratadine
Tablets.[7]

1. Materials and Apparatus

» Dissolution Apparatus: USP Apparatus 2 (Paddle)

e Reagents: Hydrochloric acid (HCI), USP Loratadine Reference Standard (RS), purified water.
e Equipment: UV-Vis Spectrophotometer, volumetric flasks, pipettes, 0.45 pum syringe filters.

2. Preparation of Solutions

e Dissolution Medium (0.1 N HCI): Carefully add 8.5 mL of concentrated HCI to a 1000 mL
volumetric flask containing approximately 500 mL of purified water. Mix and dilute to volume
with purified water.

o Standard Solution: Prepare a standard solution of USP Loratadine RS in the dissolution
medium to a known concentration similar to that expected in the sample solutions.

3. Dissolution Test Procedure
o Set up the dissolution apparatus. The water bath should be maintained at 37 £ 0.5 °C.

e Add 900 mL of the 0.1 N HCI dissolution medium to each vessel and allow the medium to
equilibrate to the bath temperature.

e Place one loratadine tablet in each vessel.
e Immediately start the rotation of the paddles at 50 rpm.

e At 60 minutes, withdraw a sample from each vessel from a zone midway between the
surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from
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the vessel wall.

« Filter the samples through a 0.45 um syringe filter, discarding the first few milliliters of the
filtrate.

4. Sample Analysis (UV Spectrophotometry)

« If necessary, dilute the filtered samples with the dissolution medium to a suitable
concentration for UV analysis.

» Measure the absorbance of the sample solutions and the standard solution at the
wavelength of maximum absorbance, approximately 280 nm, using the dissolution medium
as a blank.[7]

o Calculate the percentage of the labeled amount of loratadine dissolved using the following
equation:

% Dissolved = (Abs_sample / Abs_standard) * (Conc_standard / Label_claim) * Vol_medium
*100

Where:

o Abs_sample is the absorbance of the sample solution.

o

Abs_standard is the absorbance of the standard solution.

[¢]

Conc_standard is the concentration of the standard solution (e.g., in mg/mL).

o

Label_claim is the labeled amount of loratadine per tablet (e.g., in mg).

[e]

Vol_medium is the volume of the dissolution medium (900 mL).
5. Acceptance Criteria

» Not less than 80% (Q) of the labeled amount of loratadine is dissolved in 60 minutes.[7]

Protocol 2: Dissolution Profile in Alternative Media (pH
4.5 Acetate Buffer)
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This protocol is useful for investigating the dissolution behavior of loratadine in a medium that
simulates the upper intestinal pH.[6]

1. Materials and Apparatus
e As listed in Protocol 1, with the addition of sodium acetate and acetic acid.
2. Preparation of Solutions

o Dissolution Medium (Acetate Buffer, pH 4.5): Prepare a buffer solution of pH 4.5 using
sodium acetate and acetic acid in purified water.

o Standard Solution: Prepare a standard solution of USP Loratadine RS in the acetate buffer to
a known concentration.

3. Dissolution Test Procedure

o Follow steps 1-3 from Protocol 1, using the acetate buffer (pH 4.5) as the dissolution
medium.

e Set the paddle speed to 50 rpm.[6]

o Withdraw samples at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace
the withdrawn volume with fresh, pre-warmed dissolution medium.

» Filter the samples as described in Protocol 1.
4. Sample Analysis

» Analyze the samples using UV spectrophotometry or a validated HPLC method as described
in Protocol 1.

5. Data Analysis

o Calculate the cumulative percentage of drug dissolved at each time point, correcting for the
replaced volume.

» Plot the percentage of drug dissolved versus time to generate a dissolution profile.
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Conclusion

The in vitro dissolution testing of loratadine tablets is a critical component of quality
assessment. The standard USP method provides a robust quality control procedure. However,
for a more comprehensive understanding of the in vivo performance, especially for formulation
development and bioequivalence studies, generating dissolution profiles in alternative media
that simulate different physiological conditions of the gastrointestinal tract is highly
recommended. The choice of analytical method, either UV spectrophotometry or HPLC, should
be validated for accuracy, precision, and linearity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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